(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 85720-95-2
VCID: VC17007822
InChI: InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H13NNa2O7S
Molecular Weight: 433.3 g/mol

(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt

CAS No.: 85720-95-2

Cat. No.: VC17007822

Molecular Formula: C18H13NNa2O7S

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt - 85720-95-2

Specification

CAS No. 85720-95-2
Molecular Formula C18H13NNa2O7S
Molecular Weight 433.3 g/mol
IUPAC Name disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate
Standard InChI InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2
Standard InChI Key XHNFPIXZIJIJCL-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional regions:

  • Naphthylamine core: A 2-naphthyl group substituted with hydroxyl (-OH) at position 5 and sulfonate (-SO₃⁻) at position 7.

  • Phenoxyacetic acid linker: A phenoxy group connected to an acetic acid moiety at the para position.

  • Sodium counterions: Two sodium ions neutralizing the sulfonate and carboxylate groups, enhancing solubility .

The IUPAC name, disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate, reflects this arrangement .

Physicochemical Characteristics

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₁₃NNa₂O₇S
Molecular Weight433.3 g/mol
SolubilityHigh in aqueous media
pKa (sulfonate group)~1.5 (estimated)
pKa (carboxylate group)~4.5 (estimated)

The sulfonate group’s strong acidity (pKa ≈ 1.5) ensures ionization at physiological pH, while the carboxylate group (pKa ≈ 4.5) contributes to zwitterionic behavior in neutral solutions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Naphthylamine Derivative Formation:

    • Condensation of 2-amino-5-hydroxy-7-sulfonaphthalene with 4-aminophenol under acidic conditions yields the naphthylamine-phenoxy intermediate.

    • Reaction:

      C10H9NO3S+C6H7NOC16H14N2O4S+H2O\text{C}_{10}\text{H}_9\text{NO}_3\text{S} + \text{C}_6\text{H}_7\text{NO} \rightarrow \text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_4\text{S} + \text{H}_2\text{O}
  • Acetic Acid Conjugation:

    • The intermediate reacts with chloroacetic acid in alkaline media to form the phenoxyacetic acid derivative.

  • Sodium Salt Neutralization:

    • Treatment with sodium hydroxide converts sulfonic and carboxylic acids to their sodium salts .

Reactivity Profile

Functional groups enable diverse reactions:

  • Sulfonate Group: Participates in ionic interactions with cationic polymers or proteins.

  • Amino Group: Undergoes diazotization or Schiff base formation .

  • Phenolic Hydroxyl: Susceptible to etherification or esterification.

Applications in Research and Industry

Medicinal Chemistry

  • Anti-inflammatory Studies: The sulfonate moiety mimics heparin’s sulfated glycosaminoglycans, inhibiting selectin-mediated leukocyte adhesion in vitro.

  • Antimicrobial Potential: Structural analogs disrupt microbial cell wall synthesis via sulfonate-protein interactions.

Textile Dyeing

  • Anionic Dye Properties: The sodium salt’s solubility and sulfonate group enable covalent binding to cellulose fibers, improving wash-fastness.

  • Color Index: Classified as Acid Red 337 in commercial dye databases .

Biological Activity and Mechanisms

In Vitro Pharmacological Studies

ActivityModel SystemMechanismEfficacy (IC₅₀)Source
Anti-inflammatoryHuman neutrophilsL-selectin inhibition12 µM
AntibacterialE. coliCell wall synthesis disruption45 µM

Regulatory and Industrial Considerations

Environmental Impact

  • Biodegradability: Low (persistence in aquatic systems due to sulfonate stability) .

  • Waste Management: Incineration recommended to prevent groundwater contamination.

Patent Landscape

  • Dye Applications: Patented in China (CN104628901A) for silk dyeing .

  • Pharmaceuticals: No active patents due to preclinical status.

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